5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHFPJLRRFUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587970 | |
| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924865-06-5 | |
| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 924865-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Furan Functionalization
The 2-methylfuran backbone is functionalized at the 3-position via electrophilic substitution. Chlorosulfonation using chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group. Reaction conditions (e.g., −10°C to 25°C, 2–4 hours) prevent over-sulfonation.
Table 1: Functionalization of 2-Methylfuran
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5 | 3 | 65–70 |
| Quenching | H₂O | 25 | 0.5 | 95 |
Isoxazole Ring Construction
Isoxazole rings are synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For 5-isoxazolyl substitution, 3-aminopropiophenone is reacted with hydroxylamine hydrochloride to form the nitrile oxide, followed by cycloaddition with acetylene derivatives.
Stepwise Synthesis of the Target Compound
Intermediate: 5-(5-Isoxazolyl)-2-Methylfuran
The furan-isoxazole hybrid is prepared by coupling 2-methylfuran-3-sulfonic acid with 5-aminoisoxazole via Ullmann coupling (CuI, K₂CO₃, DMF, 110°C, 12 h).
Key Reaction:
$$
\text{2-Methylfuran-3-sulfonic acid} + \text{5-aminoisoxazole} \xrightarrow{\text{CuI, DMF}} \text{5-(5-Isoxazolyl)-2-methylfuran} \quad
$$
Sulfonyl Chloride Formation
The intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux (40°C, 6 h) to yield the sulfonyl chloride. Excess PCl₅ is neutralized with ice-water.
Optimized Conditions:
Alternative Sulfonation Strategies
Thiol Surrogate Approaches
Recent methods employ sulfonyl chlorides as thiol surrogates. For example, 5-(5-isoxazolyl)-2-methylfuran-3-thiol is oxidized using chlorine gas (Cl₂) in acetic acid (20°C, 2 h).
Reaction Scheme:
$$
\text{R-SH} + 3\text{Cl}2 \rightarrow \text{R-SO}2\text{Cl} + 2\text{HCl} \quad
$$
Table 2: Oxidation of Thiol to Sulfonyl Chloride
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cl₂ | Acetic acid | 20 | 85 |
| SO₂Cl₂ | DCM | 25 | 72 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) accelerates the sulfonation step, reducing reaction time by 50% compared to conventional methods.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals (mp 98–100°C).
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 6.32 (s, 1H, furan-H), 7.85 (s, 1H, isoxazole-H).
- IR (KBr): 1365 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O).
Challenges and Optimization
Byproduct Formation
Over-sulfonation generates disulfonyl chlorides, minimized by controlling ClSO₃H stoichiometry (1.1 equiv).
Catalytic Improvements
Copper(I) iodide (CuI) enhances coupling efficiency in Ullmann reactions, increasing yield from 60% to 82%.
Industrial-Scale Production
Continuous Flow Reactors
Microreactors improve heat transfer during exothermic sulfonation, reducing decomposition (purity >98%).
Table 3: Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 h | 1.5 h |
| Yield | 78% | 89% |
| Purity | 95% | 98.5% |
Emerging Methodologies
Enzymatic Sulfonation
Pilot studies use aryl sulfotransferases to catalyze sulfonyl chloride formation under mild conditions (pH 7.4, 37°C), though yields remain low (35–40%).
Chemical Reactions Analysis
Types of Reactions
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride (CAS: 1282484-31-4)
- Molecular Formula: C₈H₆ClNO₃S₂
- Molecular Weight : 264 g/mol
- LogP : 0.66
- Rotatable Bonds : 2
- Key Difference : Replaces the furan oxygen with sulfur in the thiophene ring, increasing molecular weight and lipophilicity (higher LogP). The thiophene’s electron-rich nature may enhance electrophilic reactivity compared to furan .
5-Bromo-3-phenylisoxazole
- Molecular Formula: C₉H₆BrNO
- Molecular Weight : 224.06 g/mol
- Key Difference: Lacks the sulfonyl chloride group, rendering it less reactive but more stable. Bromine substitution at the 5-position increases steric hindrance, limiting applications to non-sulfonylation reactions .
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Molecular Formula : C₂₁H₂₉N₃O₄
- Molecular Weight : 387.48 g/mol
- Key Difference : A benzamide derivative with a bulky alkyl substituent on the isoxazole ring. Used as a pre-emergent herbicide, highlighting the role of isoxazole in agrochemicals versus the sulfonyl chloride’s synthetic utility .
Physicochemical and Reactivity Comparisons
| Property | 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride | 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl Chloride | Isoxaben |
|---|---|---|---|
| Molecular Weight (g/mol) | 247.66 | 264 | 387.48 |
| LogP | ~1.2 (estimated from solubility) | 0.66 | 3.5 (predicted) |
| Aromatic Rings | 2 (furan, isoxazole) | 2 (thiophene, isoxazole) | 3 (benzene, isoxazole) |
| Reactivity | High (SO₂Cl group) | Moderate (thiophene’s sulfur enhances stability) | Low (amide group) |
| Applications | Synthetic intermediate | Intermediate in organosulfur chemistry | Herbicide |
Key Observations :
- Furan vs. Thiophene : The oxygen in furan increases polarity compared to thiophene, affecting solubility and reactivity. The target compound’s water solubility (180.92 mg/L) is higher than thiophene analogs, which typically exhibit lower solubility due to sulfur’s hydrophobicity .
- Functional Group Impact : Sulfonyl chlorides are superior to bromides or amides in facilitating nucleophilic substitutions, making the target compound valuable in pharmaceutical and materials synthesis .
Biological Activity
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
The compound exhibits a range of biological activities, primarily attributed to its structural characteristics. The presence of the isoxazole and furan moieties contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that the compound may inhibit the proliferation of cancer cells, suggesting potential applications in oncology.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
- Receptor Interaction : It is hypothesized that the compound can bind to certain receptors, altering their activity and subsequently influencing cellular signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell viability in cancer lines | |
| Anti-inflammatory | Decreased cytokine production |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound. Below are notable findings:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to established antibiotics.
-
Cancer Cell Proliferation Inhibition :
- Research published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of breast cancer cells in vitro. The study utilized various concentrations and assessed cell viability through MTT assays.
-
Anti-inflammatory Mechanism Investigation :
- A recent investigation focused on the anti-inflammatory properties of the compound, revealing its ability to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages. This suggests a potential role in managing inflammatory diseases.
Q & A
Basic: What are the standard synthetic routes for preparing 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, and how is purity ensured?
Methodological Answer:
The compound is typically synthesized by reacting the corresponding sulfonic acid derivative (e.g., 5-(5-isoxazolyl)-2-methyl-3-furansulfonic acid) with thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 4–6 hours). The reaction converts the sulfonic acid group to a sulfonyl chloride . Purification involves solvent removal under reduced pressure, followed by recrystallization using dichloromethane/hexane. Purity is assessed via thin-layer chromatography (TLC) and quantified using HPLC with UV detection (λ = 254 nm) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms the furan and isoxazole ring systems (e.g., furan protons at δ 6.3–7.1 ppm, isoxazole protons at δ 8.2–8.5 ppm) .
- FT-IR : Identifies the sulfonyl chloride group (S=O stretching at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) .
- Elemental Analysis : Validates chlorine content (~14.3% for C₈H₆ClNO₄S) .
Basic: What are the primary reaction pathways for this sulfonyl chloride in medicinal chemistry?
Methodological Answer:
The sulfonyl chloride group reacts with nucleophiles such as:
- Amines : Forms sulfonamides (e.g., R-NH₂ → R-NHSO₂-C₈H₅NO₃), critical for drug candidates .
- Alcohols/Thiols : Produces sulfonate esters or thioesters, useful in prodrug design.
Side reactions (e.g., hydrolysis to sulfonic acid) are minimized using anhydrous conditions .
Advanced: How can reaction conditions be optimized to mitigate side-product formation during synthesis?
Methodological Answer:
Key parameters include:
- Solvent Choice : Use aprotic solvents (e.g., DCM) to avoid hydrolysis.
- Temperature Control : Maintain reflux <80°C to prevent isoxazole ring degradation .
- Catalysts : Add catalytic DMAP (dimethylaminopyridine) to enhance SOCl₂ reactivity.
Design of Experiments (DoE) with response surface methodology (RSM) can model interactions between variables (e.g., time, temperature) and optimize yield .
Advanced: How should researchers address the compound’s instability in aqueous environments?
Methodological Answer:
- Storage : Store under argon at –20°C with desiccants (e.g., molecular sieves).
- In Situ Derivatization : React immediately with amines to form stable sulfonamides.
- Kinetic Studies : Monitor hydrolysis rates via ¹H NMR in D₂O to determine half-life (~2 hours at pH 7) .
Advanced: How can contradictory bioactivity data in anticancer assays be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., thiophene vs. furan derivatives) to identify critical functional groups .
- Assay Validation : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and control for hydrolytic byproducts.
- Mechanistic Studies : Use fluorescence polarization to assess target binding affinity .
Advanced: What computational methods predict the reactivity of the sulfonyl chloride group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
